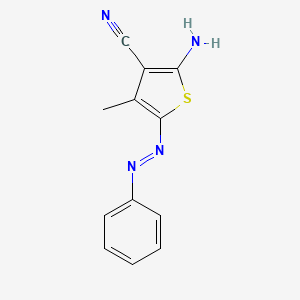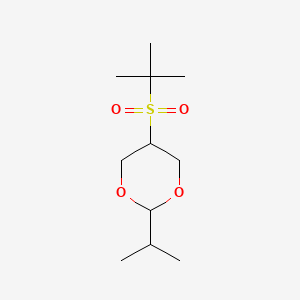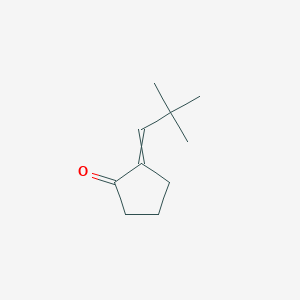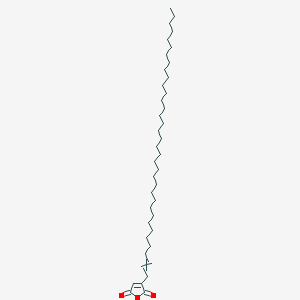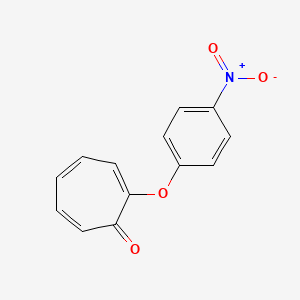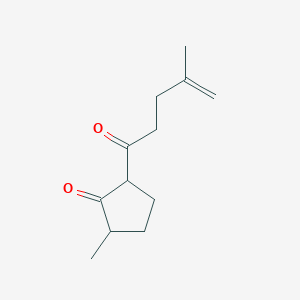
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound features a cyclopentanone ring substituted with a methyl group and a 4-methylpent-4-enoyl group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-oxo-4-methylcyclopentane and 4-methylpent-4-enoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a simpler cyclopentenone ring.
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another related compound with a similar enone structure.
Uniqueness
2-Methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
105999-78-8 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-methyl-5-(4-methylpent-4-enoyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H18O2/c1-8(2)4-7-11(13)10-6-5-9(3)12(10)14/h9-10H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
JIRMGOZBILUTHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1=O)C(=O)CCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



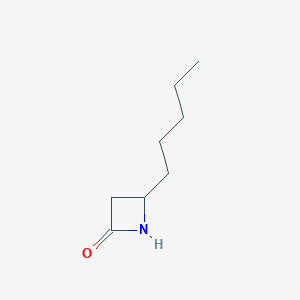


![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
